molecular formula C13H12N2S B282134 N-(1,2-dihydro-5-acenaphthylenyl)thiourea

N-(1,2-dihydro-5-acenaphthylenyl)thiourea

Cat. No. B282134
M. Wt: 228.31 g/mol
InChI Key: VRJVJRSTJQUELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dihydro-5-acenaphthylenyl)thiourea, also known as DATU, is a chemical compound that has been widely studied for its potential applications in scientific research. DATU is a thiourea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

N-(1,2-dihydro-5-acenaphthylenyl)thiourea exerts its effects through the inhibition of certain enzymes, including carbonic anhydrase and urease. Its mechanism of action involves the formation of a covalent bond between the sulfur atom in N-(1,2-dihydro-5-acenaphthylenyl)thiourea and the active site of the enzyme, thereby blocking its activity.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)thiourea has been found to exhibit a range of biochemical and physiological effects, including the inhibition of tumor growth, the suppression of HIV replication, and the reduction of inflammation. It has also been shown to have antioxidant and neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,2-dihydro-5-acenaphthylenyl)thiourea in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes, allowing researchers to study their function and role in disease processes. However, N-(1,2-dihydro-5-acenaphthylenyl)thiourea also has limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)thiourea, including the development of new derivatives with improved properties, the investigation of its use in combination with other drugs, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)thiourea and its effects on different cellular processes.

Synthesis Methods

N-(1,2-dihydro-5-acenaphthylenyl)thiourea can be synthesized through a variety of methods, including the reaction of acenaphthenequinone with thiosemicarbazide in the presence of a reducing agent such as sodium borohydride. Other methods involve the reaction of acenaphthene with thiourea or the reaction of acenaphthenequinone with thiosemicarbazide in the presence of a catalyst such as p-toluenesulfonic acid.

Scientific Research Applications

N-(1,2-dihydro-5-acenaphthylenyl)thiourea has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. Its ability to inhibit the activity of certain enzymes has led to its use in the study of various diseases, including cancer, HIV, and Alzheimer's disease. N-(1,2-dihydro-5-acenaphthylenyl)thiourea has also been used as a tool to study the role of thiol groups in enzyme activity and to investigate the mechanism of action of other drugs.

properties

Molecular Formula

C13H12N2S

Molecular Weight

228.31 g/mol

IUPAC Name

1,2-dihydroacenaphthylen-5-ylthiourea

InChI

InChI=1S/C13H12N2S/c14-13(16)15-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2,(H3,14,15,16)

InChI Key

VRJVJRSTJQUELO-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)NC(=S)N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)N

Origin of Product

United States

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